molecular formula C11H7FN2O2 B11885728 5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346686-87-0

5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid

Cat. No.: B11885728
CAS No.: 1346686-87-0
M. Wt: 218.18 g/mol
InChI Key: FVHSFRDOOXLECJ-UHFFFAOYSA-N
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Description

5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid is a fluorinated derivative of bipyridine, a compound known for its extensive applications in coordination chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid typically involves the fluorination of bipyridine derivatives. One common method is the electrophilic fluorination of bipyridine using reagents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the bipyridine core.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various reduced bipyridine derivatives.

Scientific Research Applications

5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways. For example, in coordination chemistry, it forms stable complexes with metal ions, influencing their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, but lacks the enhanced properties conferred by fluorination.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, affecting its chemical behavior.

    5-Fluoro-2,2’-bipyridine: Similar to 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid but with fluorination at a different position.

Uniqueness

5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid stands out due to its specific fluorination pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring high stability, specificity, and reactivity.

Properties

CAS No.

1346686-87-0

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

5-(5-fluoropyridin-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H7FN2O2/c12-9-1-2-10(14-6-9)7-3-8(11(15)16)5-13-4-7/h1-6H,(H,15,16)

InChI Key

FVHSFRDOOXLECJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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